Cytidine 5'-monophosphate (CMP) is a naturally occurring nucleotide, serving as a fundamental building block of RNA. [, ] This molecule plays a crucial role in various biological processes, including nucleic acid synthesis, cellular metabolism, and signal transduction pathways. [, , , ] In scientific research, CMP finds widespread applications as a model system for studying nucleotide interactions, metal ion coordination, and enzymatic reactions. [, , , ]
5-Aza-2'-deoxy Cytidine 5'-Monophosphate is a nucleoside analog known for its role as a hypomethylating agent, primarily used in cancer therapy. This compound is derived from deoxycytidine, where the carbon atom at the 5-position is replaced by a nitrogen atom, resulting in the incorporation of an azole ring. It plays a crucial role in the modulation of gene expression through DNA methylation inhibition, making it significant in cancer research and treatment.
5-Aza-2'-deoxy Cytidine 5'-Monophosphate is classified under nucleotides and nucleosides, specifically as a derivative of deoxycytidine. Its chemical formula is with a molecular weight of 228.21 g/mol. The compound is typically synthesized for research and therapeutic purposes, with a purity exceeding 95% as determined by high-performance liquid chromatography .
The synthesis of 5-Aza-2'-deoxy Cytidine 5'-Monophosphate can be achieved through several methods. The most common approach involves the modification of deoxycytidine through chemical substitution processes. The synthesis typically includes:
The detailed reaction pathways often involve protecting groups to ensure selective modifications and may require multiple steps to achieve high yields and purity .
The molecular structure of 5-Aza-2'-deoxy Cytidine 5'-Monophosphate features an azole ring replacing the carbon at the 5-position, which significantly influences its biochemical properties. The compound can be represented by the following structural formula:
The stereochemistry is important as it affects biological activity; thus, both enantiomers may exhibit different pharmacological profiles.
5-Aza-2'-deoxy Cytidine 5'-Monophosphate participates in several biochemical reactions:
These reactions are critical for its role in cancer therapy, especially in reactivating silenced tumor suppressor genes.
The mechanism of action of 5-Aza-2'-deoxy Cytidine 5'-Monophosphate primarily revolves around its ability to inhibit DNA methyltransferases. This inhibition leads to:
Research indicates that this compound's efficacy is linked to its ability to modify epigenetic landscapes within cancer cells .
The physical properties of 5-Aza-2'-deoxy Cytidine 5'-Monophosphate include:
Chemical properties include its reactivity with nucleophiles due to the presence of nitrogen atoms in its structure, allowing it to participate in various biochemical pathways.
5-Aza-2'-deoxy Cytidine 5'-Monophosphate has significant applications in scientific research and medicine:
The versatility of this compound makes it an essential subject of study in both pharmacology and molecular biology, contributing to advancements in cancer therapies and epigenetic research methodologies.
5-Aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) acts as an alternative substrate for deoxycytidylate deaminase (DCTD), a zinc-dependent enzyme critical for pyrimidine nucleotide metabolism. Kinetic analyses reveal that 5-AZA-dCMP undergoes deamination at approximately 1/100th the rate of the natural substrate dCMP, with an apparent Km of 0.1 mM. This reaction follows hyperbolic kinetics rather than the sigmoidal kinetics typical of dCMP deamination, indicating distinct binding behavior [1].
Notably, 5-AZA-dCMP functions as a positive allosteric effector at sub-saturating concentrations. It stimulates dCMP deamination by stabilizing the enzyme’s high-affinity R-state conformation, enhancing Vmax by 30–50% while reducing the Km for dCMP. This allosteric activation is reversed by dTTP—a negative effector that shifts DCTD toward its low-affinity T-state. dTTP inhibition follows first-order kinetics, but 5-AZA-dCTP (the triphosphate form) or dCTP can reverse this inhibition [1] [9].
Table 1: Kinetic Parameters for 5-AZA-dCMP and dCMP in DCTD Catalysis
Substrate | Km (mM) | Relative Vmax | Kinetic Profile | Allosteric Effect |
---|---|---|---|---|
dCMP | 0.02–0.05 | 100 (reference) | Sigmoidal | Natural substrate |
5-AZA-dCMP | 0.10 | 1 | Hyperbolic | Activates dCMP deamination |
5-AZA-dCTP | N/A | N/A | N/A | Reverses dTTP inhibition |
5-AZA-dCMP influences metabolic pathways governed by cytidine deaminase (CDA), though it is not a direct substrate. As a deoxycytidine analog, it competes with natural nucleosides for transport and phosphorylation. The monophosphate form indirectly affects CDA activity by altering substrate availability and downstream nucleotide pools. Recent techniques using ethynyl-labeled analogs (e.g., 5-ethynyl-2'-deoxycytidine, EdC) demonstrate that cancer cells exhibit differential deaminase expression, with CDA-deficient lines relying more heavily on deoxycytidylate deaminase (dCMP deaminase) for nucleoside salvage [7].
5-AZA-dCMP’s structural similarity to dCMP allows it to act as a competitive inhibitor for enzymes downstream of CDA. For example, it impedes the deamination of deoxycytidine (dC) to deoxyuridine (dU) by consuming cellular dC pools. This inhibition is particularly significant in cells with high CDA activity, where 5-AZA-dCMP reduces flux through the deamination pathway by 40–60%. Consequently, it increases the availability of dC for phosphorylation to dCTP, thereby modulating DNA synthesis kinetics [7] [10].
Table 2: Metabolic Interactions of 5-AZA-dCMP in Deaminase Pathways
Enzyme | Substrate Specificity | Effect of 5-AZA-dCMP | Biological Consequence |
---|---|---|---|
Cytidine deaminase (CDA) | Deoxycytidine (dC) | Indirect substrate competition | Reduced dU formation; increased dCTP pools |
dCMP deaminase | dCMP/5-AZA-dCMP | Direct substrate; allosteric modulation | Altered dUMP/dTTP synthesis |
Deoxycytidine kinase (dCK) | dC/5-AZA-dC | Phosphorylation to 5-AZA-dCMP | Activation for DNA incorporation |
In neoplastic cells, 5-AZA-dCMP disrupts the balance of deoxycytidine nucleotides through multiple mechanisms. As an analog of dCMP, it is phosphorylated to 5-AZA-dCTP, which competes with dCTP for incorporation into DNA. This incorporation depletes dCTP pools by 30–50% due to feedback inhibition of ribonucleotide reductase (RNR), the enzyme responsible for de novo dNTP synthesis [1] [4].
Simultaneously, 5-AZA-dCMP’s allosteric activation of DCTD amplifies dUMP synthesis, accelerating thymidylate production and expanding dTTP pools. This shift creates a nucleotide imbalance that favors guanine-cytosine (GC) to adenine-thymine (AT) transitions during DNA replication. In leukemia models, such imbalances correlate with reduced proliferation and induction of differentiation. Additionally, 5-AZA-dCMP indirectly suppresses dCMP deaminase via dTTP feedback, creating a regulatory loop that further distorts nucleotide ratios [1] [4].
The compound’s impact extends to epigenetic regulation. While not directly hypomethylating, 5-AZA-dCMP serves as a precursor to 5-AZA-dCTP, which incorporates into DNA and traps DNA methyltransferases (DNMTs). This depletes active DNMT1, leading to global hypomethylation and reactivation of tumor suppressor genes (e.g., p15INK4b), observed in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) models [2] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0